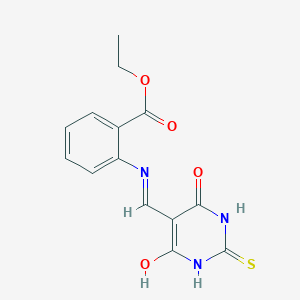
ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is a useful research compound. Its molecular formula is C14H13N3O4S and its molecular weight is 319.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is a complex organic compound with potential biological activities. Its unique structure incorporates a tetrahydropyrimidine moiety and various functional groups, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Molecular Characteristics
The molecular formula of this compound is C14H15N3O4S2 with a molecular weight of approximately 353.4 g/mol. The compound exhibits solubility in organic solvents and has a melting point typically between 90 to 94 °C .
Structural Features
The compound features:
- A thioxotetrahydropyrimidine ring system.
- An amino group that may facilitate interactions with biological targets.
- A benzoate moiety that could enhance lipophilicity and membrane permeability.
Antimicrobial Potential
Preliminary studies suggest that this compound may exhibit antimicrobial activity . Research indicates that compounds with similar structural frameworks have shown efficacy against various pathogens, including bacteria and fungi.
Cytotoxicity and Anticancer Activity
Research into related compounds suggests potential anticancer properties . For instance, compounds containing thiazole and pyrimidine derivatives have been studied for their ability to inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest . Further assays are necessary to establish the specific cytotoxic effects of this compound on cancer cell lines.
The mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate DNA, leading to disruption of replication processes.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, which can lead to apoptosis.
Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |
|---|---|---|---|---|
| This compound | Structure | TBD | TBD | TBD |
| Benzothiazole Derivative | Structure | Positive | Moderate | Enzyme Inhibition |
| Thiazole Hydrazone | Structure | Positive | High | DNA Intercalation |
TBD = To Be Determined
Study on Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of thiazole derivatives, it was found that certain compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in enhancing antimicrobial potency. This compound's structural similarities suggest it may also possess similar activities.
Investigation of Cytotoxic Effects
A related investigation into the cytotoxic effects of pyrimidine-based compounds revealed that several derivatives induced apoptosis in cancer cell lines. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates. Future research should focus on evaluating the cytotoxic potential of this compound in various cancer models .
属性
IUPAC Name |
ethyl 2-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-2-21-13(20)8-5-3-4-6-10(8)15-7-9-11(18)16-14(22)17-12(9)19/h3-7H,2H2,1H3,(H3,16,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUCRSQYVFSBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














